REACTION_CXSMILES
|
S(=O)(=O)(O)O.S([O-])([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]CCCCCC)(=O)=O.[Na+].[C:24](=[O:27])([O-])[O-:25].[Na+].[Na+].[CH2:30](O)[CH3:31]>S(=O)(=O)(O)O.C1C=CC=CC=1>[OH:9][CH2:10][C:11]#[C:12][CH2:13][CH2:14][CH2:15][C:24]([O:25][CH2:30][CH3:31])=[O:27] |f:1.2,3.4.5|
|
Name
|
7-(α-tetrahydropyranyloxy)-5-heptynoic acid
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under nitrogen for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether extracts were dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCC#CCCCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |